molecular formula C27H15Cl4NO3 B15250762 4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 25698-57-1

4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B15250762
CAS No.: 25698-57-1
M. Wt: 543.2 g/mol
InChI Key: GZDLWFSZTBRVDP-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenes and biphenyls. This compound is characterized by the presence of multiple chlorine atoms and a carbamoyl group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl and biphenyl intermediates. The fluorenyl intermediate can be synthesized by chlorination of fluorene, followed by the introduction of a carbamoyl group through a reaction with isocyanate. The biphenyl intermediate is prepared by chlorination of biphenyl, followed by carboxylation. The final step involves coupling the fluorenyl and biphenyl intermediates under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and quinone derivatives, which can have distinct chemical and biological properties .

Scientific Research Applications

4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of fluorenyl, biphenyl, and carbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

25698-57-1

Molecular Formula

C27H15Cl4NO3

Molecular Weight

543.2 g/mol

IUPAC Name

5-chloro-2-[4-chloro-2-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H15Cl4NO3/c28-15-1-4-20(21-5-2-16(29)11-23(21)27(34)35)22(10-15)26(33)32-18-3-6-19-13(9-18)7-14-8-17(30)12-24(31)25(14)19/h1-6,8-12H,7H2,(H,32,33)(H,34,35)

InChI Key

GZDLWFSZTBRVDP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)C(=O)O)C5=C1C=C(C=C5Cl)Cl

Origin of Product

United States

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